3-Allyl-1-methyl-4-phenyl-4-piperidinol
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Overview
Description
3-Allyl-1-methyl-4-phenyl-4-piperidinol is a chemical compound with the molecular formula C18H25NO2. It is also known by other names such as 4-Piperidinol, 1-methyl-4-phenyl-3-(2-propenyl)-, propanoate (ester) and Alperidine This compound is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
The synthesis of 3-Allyl-1-methyl-4-phenyl-4-piperidinol involves several steps. One common method is the reaction of 1-methyl-4-phenylpiperidin-4-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Allyl-1-methyl-4-phenyl-4-piperidinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It has been studied for its potential biological activities, including analgesic and anti-inflammatory properties.
Industry: It is used in the production of fine chemicals and as a reference material in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Allyl-1-methyl-4-phenyl-4-piperidinol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors in the central nervous system, leading to analgesic and sedative effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
3-Allyl-1-methyl-4-phenyl-4-piperidinol can be compared with other similar compounds, such as:
Meperidine (Pethidine): Another piperidine derivative with analgesic properties.
Fentanyl: A potent synthetic opioid with a similar mechanism of action.
Methadone: A long-acting opioid used for pain management and opioid dependence treatment.
These compounds share structural similarities and pharmacological effects but differ in their potency, duration of action, and specific applications.
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-ol |
InChI |
InChI=1S/C15H21NO/c1-3-7-14-12-16(2)11-10-15(14,17)13-8-5-4-6-9-13/h3-6,8-9,14,17H,1,7,10-12H2,2H3 |
InChI Key |
FYFGTPYBZJGNFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)CC=C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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